6,7-Difluoro-1-isopropylbenzoimidazole
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Overview
Description
6,7-Difluoro-1-isopropylbenzoimidazole is a synthetic organic compound belonging to the benzimidazole family. This compound is characterized by the presence of two fluorine atoms at the 6 and 7 positions and an isopropyl group at the 1 position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Scientific Research Applications
6,7-Difluoro-1-isopropylbenzoimidazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-1-isopropylbenzoimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluoroaniline and isopropylamine.
Formation of Intermediate: The initial step involves the reaction of 2,4-difluoroaniline with isopropylamine under acidic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzimidazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-1-isopropylbenzoimidazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms at the 6 and 7 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions with boronic acids or other coupling partners to form new C-C bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) are typical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-1-isopropylbenzoimidazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The compound’s fluorine atoms and isopropyl group contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
6,7-Difluoro-1H-benzo[d]imidazole: Lacks the isopropyl group but shares the fluorine substitution pattern.
6,7-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid: Contains a carboxylic acid group at the 2 position.
1-Isopropyl-1H-benzo[d]imidazole: Lacks the fluorine atoms but has the isopropyl group.
Uniqueness
6,7-Difluoro-1-isopropylbenzoimidazole is unique due to the combination of fluorine atoms and the isopropyl group, which can enhance its biological activity and binding properties. This combination is not commonly found in other benzimidazole derivatives, making it a valuable compound for research and development.
Properties
IUPAC Name |
6,7-difluoro-1-propan-2-ylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2/c1-6(2)14-5-13-8-4-3-7(11)9(12)10(8)14/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZCGWZHWVIVAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1C(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716518 |
Source
|
Record name | 6,7-Difluoro-1-(propan-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330750-46-3 |
Source
|
Record name | 1H-Benzimidazole, 6,7-difluoro-1-(1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Difluoro-1-(propan-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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